Divinyl protochlorophyllide

Description

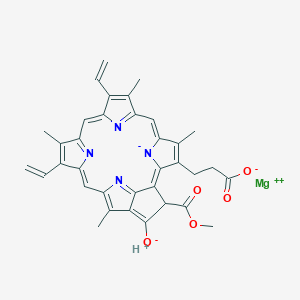

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBIPIDDNARELO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18433-30-2 | |

| Record name | 2,4-Divinylprotochlorophyllide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Metabolic Routes of Divinyl Protochlorophyllide

Upstream Biosynthesis Leading to Divinyl Protochlorophyllide (B1199321) Formation

The journey to divinyl protochlorophyllide begins with a series of enzymatic reactions that modify the structure of protoporphyrin IX, a common precursor for both heme and chlorophyll (B73375). researchgate.netbioone.orgoup.com This pathway involves the insertion of a magnesium ion and subsequent enzymatic modifications to form the characteristic five-ring structure of chlorophylls (B1240455).

Role of Mg-Protoporphyrin IX Monomethyl Ester Oxidative Cyclase in this compound Synthesis

A pivotal step in the formation of this compound is catalyzed by the enzyme Mg-protoporphyrin IX monomethyl ester (MPE) oxidative cyclase. nih.govnih.govuniprot.org This enzyme facilitates the complex oxidative cyclization of the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX monomethyl ester to create the isocyclic ring E, a defining feature of all chlorophyll molecules. nih.govwikipedia.orgportlandpress.com The reaction requires molecular oxygen and a reductant, such as NADPH or reduced ferredoxin. nih.govwikipedia.org

The MPE cyclase system has been studied in various organisms, including the green alga Chlamydomonas reinhardtii and the cyanobacterium Synechocystis sp. PCC 6803. nih.gov In some bacteria, an oxygen-independent version of this enzyme, known as BchE, performs the same transformation. portlandpress.com Research has shown that the cyclase can be separated into soluble and membrane-bound components, both of which are necessary for its activity. nih.govnih.gov The enzyme's activity is also dependent on the presence of a non-heme iron component. nih.gov

Precursor Branch Points and the Genesis of Divinyl Tetrapyrroles

The biosynthesis of tetrapyrroles, the class of compounds to which chlorophylls belong, is a branched pathway. researchgate.netbioone.orgoup.com The initial shared precursor for all tetrapyrroles is 5-aminolevulinic acid (ALA). nih.govsoton.ac.uk Eight molecules of ALA are eventually converted to protoporphyrin IX. bioone.orgoup.com At this point, the pathway diverges. The insertion of iron into protoporphyrin IX leads to the formation of heme, while the insertion of magnesium, catalyzed by magnesium chelatase, commits the molecule to the chlorophyll biosynthetic pathway. bioone.orgfrontiersin.org

Following magnesium insertion, the enzyme Mg-protoporphyrin IX methyltransferase adds a methyl group to form Mg-protoporphyrin IX monomethyl ester. bioone.orgfrontiersin.org This molecule then serves as the substrate for the MPE oxidative cyclase, leading to the formation of this compound. bioone.orgfrontiersin.org This sequence of events establishes the divinyl tetrapyrrole branch of the chlorophyll synthesis pathway.

This compound within the Chlorophyll Biosynthesis Cascade

Once formed, this compound stands at a crucial juncture, serving as a direct or indirect precursor to a variety of chlorophyll molecules. Its fate is determined by the specific enzymatic machinery present in the organism.

Integration into Chlorophyll a and b Biosynthetic Routes

This compound is a key intermediate in the synthesis of chlorophyll a and chlorophyll b, the primary photosynthetic pigments in higher plants, green algae, and cyanobacteria. cas.czcas.cz The traditional view of this pathway involves the reduction of the vinyl group at the C8 position of this compound to an ethyl group, forming monovinyl protochlorophyllide. oup.comnih.gov This reaction is catalyzed by the enzyme divinyl reductase (DVR). researchgate.netnih.gov Subsequently, the D-ring of monovinyl protochlorophyllide is reduced by protochlorophyllide oxidoreductase (POR) to yield chlorophyllide a. researchgate.netmdpi.com

However, more recent studies have revealed that the reduction of the C8 vinyl group can also occur at the level of chlorophyllide. nih.govresearchgate.net In this alternative route, this compound is first reduced by POR to form divinyl chlorophyllide a. researchgate.netmdpi.com Divinyl reductase then acts on divinyl chlorophyllide a to produce chlorophyllide a. nih.govnih.gov Evidence suggests that in some organisms, such as Arabidopsis thaliana, this latter pathway, where divinyl chlorophyllide a is the substrate for DVR, is the major route for chlorophyll a synthesis. nih.gov Chlorophyllide a is then converted to chlorophyll a by chlorophyll synthase and can also be the precursor for chlorophyll b synthesis. nih.govresearchgate.net

Proposed Precursor Role for Chlorophyll c and other Chlorophyllide Variants

This compound is also believed to be a precursor for the synthesis of chlorophyll c, a pigment found in many marine algae. cas.czmdpi.com The structural similarity between this compound and chlorophyll c2, both possessing two vinyl groups, has led to the proposal that chlorophyll c2 is synthesized from this compound. cas.czmdpi.com Similarly, it is suggested that monovinyl protochlorophyllide is the precursor to chlorophyll c1. cas.czmdpi.com The exact enzymatic steps for these conversions are still under investigation.

Co-existence and Interconversion of Monovinyl and this compound Pathways

In many photosynthetic organisms, both monovinyl and divinyl pathways for chlorophyll biosynthesis operate in parallel. frontiersin.orgnih.govoup.com The relative activity of these pathways can vary depending on the plant species and environmental conditions, such as light availability. frontiersin.orgnih.gov For instance, some plants, termed "dark monovinyl/light divinyl" species like barley, predominantly accumulate monovinyl protochlorophyllide in the dark but switch to a divinyl pathway in the light. nih.govscispace.com

The interconnection between these two pathways is primarily mediated by the enzyme divinyl reductase (DVR). frontiersin.orgnih.gov This enzyme can act on various divinyl tetrapyrrole intermediates, including this compound and divinyl chlorophyllide a, to convert them into their monovinyl counterparts. nih.govresearchgate.net The broad substrate specificity of DVR allows for a flexible and interconnected network of chlorophyll biosynthesis, enabling organisms to adapt their pigment production to different conditions. frontiersin.orgresearchgate.net

Parallel Monovinyl and Divinyl Biosynthetic Branches

In higher plants, chlorophyll a is synthesized through a multi-branched pathway, not a single linear chain of reactions. This includes parallel monovinyl (MV) and divinyl (DV) biosynthetic routes. nih.govfrontiersin.org These pathways lead to the formation of both MV and DV chlorophyll a. nih.gov The existence of these parallel branches means that both monovinyl and divinyl forms of chlorophyll precursors, such as Mg-protoporphyrin IX, protochlorophyllide, and chlorophyllide, are present in plants. nih.gov

The divinyl route begins with the formation of divinyl-Mg-protoporphyrin IX. This is then converted in a series of steps to this compound (DV-Pchlide). frontiersin.orgmsu.ru The monovinyl route, similarly, processes monovinyl-Mg-protoporphyrin IX to yield monovinyl protochlorophyllide (MV-Pchlide). Both DV-Pchlide and MV-Pchlide can then be reduced to their respective chlorophyllide a forms by the enzyme protochlorophyllide oxidoreductase. msu.runih.gov

The predominance of one pathway over the other can depend on the plant species and environmental conditions, such as light. frontiersin.orgoup.com For example, some plants are classified as "dark monovinyl-light divinyl" (DMV-LDV), like barley and wheat, which accumulate MV-Pchlide in the dark and primarily DV-Pchlide during the day. frontiersin.orgscispace.com In contrast, "dark divinyl-light divinyl" (DDV-LDV) plants, such as cucumber and Arabidopsis, accumulate mainly DV-Pchlide regardless of the light conditions. frontiersin.orgscispace.com

The two pathways are not entirely separate but are interconnected, primarily through the action of a specific reductase enzyme that can convert divinyl intermediates to their monovinyl counterparts. frontiersin.orgnih.gov This interconnection allows for a flexible and regulated flow of intermediates through either branch of the chlorophyll biosynthetic pathway.

Mechanisms of Interconversion Between Divinyl and Monovinyl Forms

The substrate for DVR can vary among different organisms and even between different plant species. In Arabidopsis thaliana, DVR shows the highest activity with (3,8-divinyl)-chlorophyllide a as its substrate. uniprot.orgoup.com In contrast, the DVR from the green sulfur bacterium Chlorobium tepidum (BciA) primarily acts on divinyl-protochlorophyllide a. nih.gov Studies on rice (Oryza sativa) have shown that its DVR (OsDVR) can convert divinyl chlorophyllide a and even divinyl chlorophyll a to their respective monovinyl forms. nih.govresearchgate.net This indicates that the reduction of the 8-vinyl group can occur at different stages of the chlorophyll biosynthetic pathway.

The activity of DVR is dependent on the presence of NADPH as a reductant. mdpi.comacs.org The enzyme's optimal pH is around 7.0, and its optimal temperature is approximately 30°C. uniprot.org The expression of the DVR gene and the activity of the enzyme are crucial for the production of monovinyl chlorophyll, which is the predominant form in most higher plants. nih.govnih.gov Mutants lacking a functional DVR gene accumulate divinyl chlorophylls and often exhibit a pale green or yellow-green phenotype due to reduced chlorophyll levels. nih.govresearchgate.net

The interconversion between divinyl and monovinyl forms is a key regulatory step that allows plants to control the type and amount of chlorophyll produced in response to developmental and environmental cues. frontiersin.org

Enzymatic Transformations and Mechanistic Aspects of Divinyl Protochlorophyllide Metabolism

Light-Dependent Protochlorophyllide (B1199321) Oxidoreductase (LPOR) Activity with Divinyl Protochlorophyllide

The light-dependent protochlorophyllide oxidoreductase (LPOR) is a crucial enzyme in the biosynthesis of chlorophyll (B73375), catalyzing the photoreduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide). scispace.comcabidigitallibrary.org This reaction is a rare example of a light-driven biosynthetic transformation. rsc.org LPOR is a single protein of about 40 kDa that requires both light and NADPH for its catalytic activity and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.orgfrontiersin.orgoup.com The enzyme can utilize both monovinyl (MV) and divinyl (DV) forms of protochlorophyllide as substrates. nih.govmsu.ru

Enzyme Kinetics and Substrate Specificity for this compound

The catalytic efficiency of LPOR from different organisms can also be influenced by temperature. For instance, the optimal temperature for LPOR activity in the cyanobacterium Synechocystis is 30°C, whereas in the thermophilic cyanobacterium Thermosynechococcus elongatus, the optimal temperature is significantly higher, between 50°C and 55°C. biorxiv.org

Table 1: Substrate Utilization by Light-Dependent Protochlorophyllide Oxidoreductase (LPOR)

This table summarizes the ability of LPOR to utilize different forms of protochlorophyllide.

| Substrate | Utilization by LPOR | Notes |

|---|---|---|

| Monovinyl protochlorophyllide (MV-Pchlide) | Yes | Serves as a primary substrate. nih.govmsu.ru |

| This compound (DV-Pchlide) | Yes | Effectively reduced by LPOR, though some plant isoforms show preference for MV-Pchlide. nih.govbiorxiv.org |

| Esterified protochlorophyllide | Low efficiency | Some evidence suggests transformation is possible, but at a very low rate. msu.ru |

Phototransformation Mechanism and Intermediate States

Upon photoactivation, a hydride ion is transferred from the pro-S face of the nicotinamide (B372718) ring of NADPH to the C17 position of the Pchlide molecule. pnas.orgbiorxiv.orgnih.gov This is followed by the transfer of a proton from a conserved tyrosine residue (e.g., Tyr193 in Synechocystis LPOR) to the C18 position. pnas.orgmsu.ru The transfer of the hydride and proton are not simultaneous. msu.ru Isotopic labeling experiments have indicated that the hydride transfer is a very fast step. acs.org

Structural and Conformational Dynamics of LPOR-Divinyl Protochlorophyllide Complexes

The formation of a ternary complex between LPOR, NADPH, and Pchlide is the initial step of the light-driven catalysis. pnas.org The binding of Pchlide and NADPH induces significant conformational changes in the LPOR enzyme. scispace.comnih.gov In the absence of its substrates, LPOR exists as a monomeric apoprotein. researchgate.net The binding of NADPH, followed by Pchlide, causes a conformational change that leads to an active holo-state. nih.gov

Divinyl Reductase (DVR) Enzymology in the Context of this compound

Divinyl Reductase (DVR), also known as 3,8-divinyl protochlorophyllide a 8-vinyl-reductase, is the enzyme responsible for converting divinyl chlorophyll precursors to their monovinyl counterparts by reducing the vinyl group at the C8 position of the tetrapyrrole to an ethyl group. uniprot.orgwikipedia.org This enzyme is a key component of the chlorophyll biosynthetic pathway. wikipedia.org

Substrate Preference: this compound versus Divinyl Chlorophyllide Reduction

In vitro and in vivo studies have been conducted to determine the primary substrate of DVR. While the enzyme was initially named [3,8-divinyl]-protochlorophyllide a 8-vinyl reductase, extensive research indicates that its major substrate is actually [3,8-divinyl]-chlorophyllide a (DV-Chlide a). researchgate.netoup.comoup.com

Enzymatic assays using recombinant DVR from Arabidopsis thaliana demonstrated that the enzyme has a much higher activity with DV-Chlide a compared to this compound a (DV-Pchlide a). oup.comoup.com Similarly, studies with rice DVR (OsDVR) showed that its catalytic activity on DV-Chlide a was approximately 160-fold higher than on DV-Pchlide a. oup.com Although DVR can reduce the vinyl group on various intermediates, including DV-Pchlide a and even divinyl-magnesium-protoporphyrin IX monomethyl ester (DV-MPE), its activity is significantly lower with these substrates. uniprot.orgoup.com The enzyme from Arabidopsis thaliana exhibits very low activity with DV-Pchlide a and shows no activity with substrates like divinyl-chlorophyllide b or divinyl-magnesium-protoporphyrin IX. uniprot.org These findings have led to the proposal that the name of the enzyme should be changed to [3,8-DV]-Chlide a 8-vinyl reductase to more accurately reflect its substrate preference. oup.com

Table 2: Relative Substrate Preference of Divinyl Reductase (DVR)

This table compares the catalytic efficiency of DVR with its primary substrates based on research findings.

| Substrate | Relative Activity | Source Organism of DVR |

|---|---|---|

| Divinyl Chlorophyllide a (DV-Chlide a) | High | Arabidopsis thaliana, Rice (Oryza sativa) uniprot.orgoup.comoup.com |

| This compound a (DV-Pchlide a) | Very Low | Arabidopsis thaliana, Rice (Oryza sativa) uniprot.orgoup.comoup.com |

| Divinyl-Magnesium-Protoporphyrin IX monomethyl ester (DV-MPE) | Very Low | Arabidopsis thaliana, Rice (Oryza sativa) uniprot.orgoup.com |

Catalytic Mechanism and Cofactor Requirements (e.g., NADPH)

The reduction of the C8-vinyl group by DVR is dependent on the presence of a reducing cofactor. researchgate.net For most plant and some bacterial DVRs (like BciA from Chlorobium tepidum), the required cofactor is NADPH, which acts as the hydride donor. wikipedia.orgmdpi.comresearchgate.netresearchgate.net The reaction involves the transfer of a hydride from NADPH and a proton (H+) to the vinyl group, resulting in the formation of an ethyl group and NADP+. wikipedia.org

The optimal conditions for DVR activity have been characterized for some species. For instance, the recombinant DVR from Arabidopsis thaliana shows maximum activity at a temperature of 30°C and a pH of approximately 7.0. oup.com The presence of a chelated magnesium ion within the porphyrin ring appears to be essential for the catalytic activity of some DVRs, as no activity is observed with non-Mg2+ chelated intermediates. plos.org This suggests the metal ion may be crucial for the proper orientation of the substrate in the active site. plos.org

Interestingly, not all DVRs utilize NADPH directly. The BciB isozyme from the green sulfur bacterium Chloroherpeton thalassium requires ferredoxin as an electron donor, in addition to NADPH and ferredoxin-NADP+ oxidoreductase (FNR). researchgate.net This indicates some diversity in the catalytic mechanism of this enzyme class across different organisms.

Differential Activity and Isozymes of Divinyl Reductase across Organisms

Divinyl reductase (DVR), the enzyme responsible for converting the 8-vinyl group of various chlorophyll precursors to an ethyl group, exhibits significant diversity in its activity and substrate preference across different organisms. nih.govebi.ac.uk While a single DVR enzyme is generally responsible for this reduction within a given higher plant species, the specific isozyme and its catalytic efficiencies differ between species. nih.govdntb.gov.ua This variation in DVR function is a key factor underlying the different chlorophyll biosynthesis strategies observed in the plant kingdom. nih.gov

Research using recombinant DVR proteins has systematically elucidated these differences. nih.gov For instance, DVR isozymes from the monocots rice (Oryza sativa) and maize (Zea mays) have demonstrated broad substrate promiscuity. nih.govdntb.gov.ua They are capable of converting five different divinyl substrates—divinyl protoporphyrin IX, divinyl Mg-protoporphyrin IX, divinyl Mg-protoporphyrin IX monomethyl ester, this compound, and divinyl chlorophyllide a—into their corresponding monovinyl forms. nih.gov In contrast, the DVR proteins from the dicots cucumber (Cucumis sativus) and Arabidopsis thaliana exhibit a more restricted substrate range, effectively reducing only three of these substrates. nih.gov The Arabidopsis DVR (AtDVR), encoded by the gene AT5G18660, was shown to primarily use divinyl chlorophyllide a as its major substrate, with negligible activity towards other divinyl precursors in some studies. nih.gov However, the rice DVR (OsDVR) can convert divinyl chlorophyll(ide) a to the monovinyl form, demonstrating a distinct functional activity. nih.govresearchgate.net

This enzymatic diversity is reflected in the classification of plants into different "greening groups" based on their accumulation of divinyl or monovinyl protochlorophyllide (Pchlide) during dark/light cycles. nih.govfrontiersin.org

Dark Divinyl-Light Divinyl (DDV-LDV) plants, such as cucumber and Arabidopsis, primarily accumulate this compound a in both dark and light conditions. nih.gov

Dark Monovinyl-Light Divinyl (DMV-LDV) plants, including wheat and rice, accumulate monovinyl Pchlide at night but mostly divinyl Pchlide during the day. frontiersin.org

Dark Monovinyl-Light Monovinyl (DMV-LMV) plants, like johnsongrass (Sorghum halepense), mainly accumulate monovinyl Pchlide a regardless of the light conditions. nih.gov

These physiological differences are a direct consequence of the substrate specificity and regulatory properties of the DVR isozyme present in each species. nih.gov Studies on barley etioplasts have also highlighted these differences, showing that divinyl Pchlide could be partially converted to monovinyl Pchlide, a reaction not observed in cucumber plastids. nih.gov Furthermore, the rate of divinyl chlorophyllide a reduction was found to be 50- to 300-fold higher than that of divinyl Pchlide a in barley etioplasts, indicating a strong preference for chlorophyllide as a substrate in that system. nih.gov

Bacterial 8-vinyl reductases also show unique properties. The BciA enzyme from the green sulfur bacterium Chlorobium tepidum and the BciA homolog from the purple bacterium Rhodobacter sphaeroides are both capable of reducing the C8-vinyl group of this compound, Mg-protoporphyrin IX, and its monomethyl ester. nih.govmdpi.com However, their activity is strictly dependent on the presence of a chelated Mg²⁺ ion in the porphyrin ring. nih.gov Despite this similarity, the two bacterial enzymes exhibit different reaction rates and appear to bind the same substrate in a different manner. nih.gov

Table 1: Comparison of Divinyl Reductase (DVR) Isozyme Activity Across Species

| Organism | DVR Isozyme (Gene) | Divinyl Substrates Converted | Primary Substrate Preference | Greening Group Classification |

|---|---|---|---|---|

| Rice (Oryza sativa) | OsDVR (Os03g22780) | All five tested (DV-Proto, DV-Mg-Proto, DV-Mg-Proto-ME, DV-Pchlide, DV-Chlide a) | Broad, including DV-Chl a | DMV-LDV |

| Maize (Zea mays) | ZmDVR | All five tested (DV-Proto, DV-Mg-Proto, DV-Mg-Proto-ME, DV-Pchlide, DV-Chlide a) | Broad | Not specified |

| Arabidopsis thaliana | AtDVR (AT5G18660) | Three of five tested | Divinyl chlorophyllide a | DDV-LDV |

| Cucumber (Cucumis sativus) | CsDVR | Three of five tested | Divinyl chlorophyllide a | DDV-LDV |

| Green Sulfur Bacteria (Chlorobium tepidum) | BciA | DV-Pchlide, DV-Mg-Proto, DV-Mg-Proto-ME | This compound | N/A |

Light-Independent (Dark-Operative) Protochlorophyllide Oxidoreductase (DPOR) and this compound

In many photosynthetic organisms, including gymnosperms, mosses, algae, and various bacteria, the reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) can occur in the absence of light. nih.govresearchgate.net This crucial step is catalyzed by the light-independent, or dark-operative, protochlorophyllide oxidoreductase (DPOR). wikipedia.org DPOR is a nitrogenase-like enzyme, structurally and evolutionarily distinct from its light-dependent counterpart, LPOR. wikipedia.orgnih.govoup.com It is composed of three subunits—ChlL, ChlN, and ChlB—that house iron-sulfur clusters and is highly sensitive to oxygen, a characteristic that likely influenced the evolution of the oxygen-insensitive LPOR in oxygenic phototrophs. wikipedia.orgnih.govbiorxiv.org The reaction is ATP-dependent and uses electrons from a donor like ferredoxin. mdpi.comwikipedia.org

A key aspect of DPOR's function is its substrate specificity, particularly its ability to act on this compound. Detailed enzymatic assays using purified DPOR from the cyanobacterium Prochlorococcus marinus have demonstrated that the enzyme can effectively utilize multiple substrates. nih.govresearchgate.net The research showed that protochlorophyllide a, its corresponding 8-vinyl derivative (this compound), and protochlorophyllide b were all equally utilized as substrates by DPOR. nih.govresearchgate.net This indicates that DPOR does not discriminate significantly between the monovinyl and divinyl forms of protochlorophyllide. nih.gov

The enzyme tolerates minor modifications on the A, B, and C pyrrole (B145914) rings of the substrate but shows high specificity for the catalytic target, the D ring, where the 17,18-trans reduction occurs. nih.govresearchgate.net The ability of DPOR to reduce this compound directly to divinyl chlorophyllide has significant implications for the chlorophyll biosynthetic pathway in organisms that possess this enzyme. researchgate.net It suggests that the reduction of the 8-vinyl group by divinyl reductase is not a prerequisite for the reduction of the D-ring. nih.govresearchgate.net Therefore, in these organisms, the conversion of the divinyl side chain to an ethyl group can occur at a later stage, for example, at the level of divinyl chlorophyllide. mdpi.comresearchgate.net

Indirect evidence from genetic studies of the purple bacterium Rhodobacter capsulatus supports these findings. oup.com A mutant lacking the bchJ gene (involved in a later step) accumulated only the divinyl form of Pchlide, implying that the native DPOR system was acting on this divinyl intermediate. oup.com

Table 2: Characteristics of Light-Independent Protochlorophyllide Oxidoreductase (DPOR)

| Characteristic | Description |

|---|---|

| Enzyme Name | Light-Independent (Dark-Operative) Protochlorophyllide Oxidoreductase (DPOR) |

| EC Number | 1.3.7.7 |

| Subunit Composition | Nitrogenase-like complex of three subunits: ChlL, ChlN, and ChlB. Forms an L-protein (ChlL dimer) and an NB-protein (ChlN-ChlB complex). wikipedia.orgcabidigitallibrary.org |

| Cofactors/Requirements | ATP, reducing agent (e.g., ferredoxin), Fe-S clusters. wikipedia.orgcabidigitallibrary.org |

| Substrate Utilization | Equally utilizes Protochlorophyllide a, this compound, and Protochlorophyllide b. nih.govresearchgate.net |

| Reaction Catalyzed | Stereospecific reduction of the C17=C18 double bond on the D-ring of protochlorophyllide to form chlorophyllide. nih.govresearchgate.net |

| Oxygen Sensitivity | Highly sensitive to free oxygen. wikipedia.org |

| Distribution | Found in gymnosperms, mosses, ferns, algae, cyanobacteria, and anoxygenic photosynthetic bacteria. Absent in angiosperms. nih.govoup.com |

Genetic and Molecular Regulation of Divinyl Protochlorophyllide Metabolism

Identification and Functional Characterization of Genes Encoding Enzymes in Divinyl Protochlorophyllide (B1199321) Pathways

The biosynthesis of chlorophyll (B73375) from L-glutamyl-tRNA to chlorophyll b in the model plant Arabidopsis thaliana involves 15 enzymatic steps catalyzed by enzymes encoded by 27 distinct genes. nih.govresearchgate.net Key enzymes in the pathway leading to and involving divinyl protochlorophyllide have been identified through extensive research.

Magnesium-protoporphyrin IX is converted to Mg-protoporphyrin IX monomethyl ester (Mg-Proto ME) by the enzyme Mg-protoporphyrin IX methyltransferase. oup.com Subsequently, Mg-Proto ME is transformed into this compound (DV-Pchlide) by the Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase. nih.gov This cyclase in plants is believed to be a complex of at least three subunits, including the membrane-bound proteins CHL27 and LOW CHLOROPHYLL ACCUMULATION A (LCAA). frontiersin.orgkoreabreedjournal.org

A pivotal enzyme in this pathway is the 3,8-divinyl protochlorophyllide a 8-vinyl reductase (DVR), which is responsible for the reduction of the 8-vinyl group to an ethyl group. frontiersin.org The identification of the gene encoding DVR, AT5G18660 in Arabidopsis thaliana, was a significant milestone, effectively completing the identification of all genes required for chlorophyll biosynthesis in higher plants. nih.govnih.gov This gene is present as a single copy in the Arabidopsis genome and encodes a protein with sequence similarity to isoflavone (B191592) reductases. nih.govnih.gov Homologs of this gene are conserved across a wide range of plant species. oup.com In rice (Oryza sativa), the gene Os03g22780 has been identified as encoding a functional DVR. nih.gov

The reduction of the D ring of DV-Pchlide to form 3,8-divinyl-chlorophyllide (DV-Chlide) is catalyzed by protochlorophyllide oxidoreductase (POR). frontiersin.orgfrontiersin.org Angiosperms possess a light-dependent POR (LPOR), while gymnosperms, algae, and cyanobacteria have both LPOR and a light-independent, dark-operative POR (DPOR). frontiersin.orgnih.govoup.com Arabidopsis has three POR genes: PORA, which is induced in the dark; PORB, which is constitutively expressed; and PORC, which is induced by light. koreabreedjournal.org

The final steps of chlorophyll synthesis involve the esterification of chlorophyllide with a phytol (B49457) tail, a reaction catalyzed by chlorophyll synthase (CHLG). koreabreedjournal.org

Table 1: Key Genes in this compound Metabolism

| Gene | Encoded Enzyme | Function in Pathway | Organism of Identification |

|---|---|---|---|

| AT5G18660 (DVR) | 3,8-divinyl protochlorophyllide a 8-vinyl reductase | Reduces the 8-vinyl group of this compound. nih.govnih.gov | Arabidopsis thaliana |

| Os03g22780 (OsDVR) | 3,8-divinyl protochlorophyllide a 8-vinyl reductase | Converts divinyl chlorophyll(ide) a to monovinyl chlorophyll(ide) a. nih.gov | Oryza sativa |

| CHL27 | Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase subunit | Involved in the conversion of Mg-Proto ME to DV-Pchlide. frontiersin.orgkoreabreedjournal.org | Arabidopsis thaliana |

| LCAA | Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase subunit | Forms a complex with CHL27. frontiersin.orgkoreabreedjournal.org | Arabidopsis thaliana |

| PORA, PORB, PORC | Protochlorophyllide oxidoreductase | Reduces the D ring of DV-Pchlide to DV-Chlide. koreabreedjournal.org | Arabidopsis thaliana |

| CHLG | Chlorophyll synthase | Catalyzes the esterification of chlorophyllide. koreabreedjournal.org | Arabidopsis thaliana |

The expression of genes involved in this compound metabolism is meticulously regulated at both the transcriptional and translational levels to align with developmental cues and environmental signals, primarily light. This coordination is crucial to prevent the accumulation of phototoxic chlorophyll precursors. frontiersin.org

In Arabidopsis, many genes of the chlorophyll biosynthesis pathway, including those upstream of this compound, are regulated by light and the circadian clock. koreabreedjournal.org For instance, the expression of HEMA1, which encodes a key enzyme for the precursor 5-aminolevulinic acid (ALA) synthesis, and Lhcb genes, encoding light-harvesting chlorophyll proteins, is coordinately regulated by light-signaling pathways. pnas.org

Transcription factors play a central role in this regulation. GOLDENLIKE1 and 2 (GLK1 and GLK2) are key transcription factors that act downstream of light and phytohormone signaling to regulate chloroplast development and the expression of chlorophyll biosynthesis genes. researchgate.net The pif mutants, which lack phytochrome-interacting factors, exhibit deregulation of tetrapyrrole biosynthesis gene expression, leading to photobleaching upon illumination of dark-grown seedlings. frontiersin.org

In Norway spruce, the expression of genes encoding the subunits of the dark-operative protochlorophyllide oxidoreductase (DPOR) is subject to developmental and light-dependent control. The transcript levels of ChlL, ChlN, and ChlB are diminished in dark-grown secondary needles, and light suppresses their mRNA and protein levels. nih.gov

Translational control also contributes to the regulation of this pathway. In Chinese cabbage, brassinosteroid signaling has been shown to regulate the expression of chlorophyll biosynthesis enzymes at the gene expression level, highlighting the role of hormonal control. researchgate.net

Beyond transcriptional and translational control, the activity of enzymes in the this compound pathway is fine-tuned through post-translational modifications and interactions with regulatory proteins. This rapid control mechanism allows for swift adaptation to changing environmental conditions, such as fluctuations in light intensity. nih.gov

A key post-translational regulatory hub is the NADPH-dependent thioredoxin reductase C (NTRC), which is localized in plastids and acts as a major redox regulator. oup.com NTRC can influence the stability of enzymes in the tetrapyrrole biosynthesis pathway, suggesting a link between the plastid's redox state and chlorophyll synthesis. frontiersin.orgnih.gov For example, the protein levels of several enzymes are reduced in ntrc mutant seedlings, not due to transcriptional changes, but likely due to decreased post-transcriptional stability. nih.gov

The stability and activity of enzymes are also influenced by their association with membranes and other proteins. For instance, the LIGHT-HARVESTING-LIKE 3 (LIL3) proteins anchor geranylgeranyl reductase (CHLP) to the membrane, facilitating its enzymatic activity. frontiersin.org The activity of DVR is dependent on NADPH as a reductant and has an optimal pH of 7.0 and an optimal temperature of 30 degrees Celsius. uniprot.org

In Norway spruce, the activity of DPOR is suggested to be under post-translational control in response to low temperatures. The accumulation of chlorophyll is significantly reduced in cotyledons at 7°C, with minor effects on the transcription and translation of DPOR genes, pointing towards a post-translational regulatory mechanism. This control is likely linked to the increased solubility of oxygen at low temperatures, as DPOR is oxygen-sensitive. nih.gov

Transcriptional and Translational Control of Enzyme Expression

Mutational Analysis and its Impact on this compound Accumulation and Phenotypes

Mutational analysis has been instrumental in dissecting the this compound pathway and understanding the physiological consequences of its disruption. Mutants with defects in specific enzymatic steps often exhibit characteristic phenotypes, such as altered leaf color and the accumulation of specific chlorophyll precursors.

A prominent example is the Arabidopsis thaliana mutant pcb2 (pale-green and chlorophyll b reduced 2). This mutant accumulates divinyl chlorophylls (B1240455) instead of the normal monovinyl chlorophylls. oup.comnih.gov The pcb2 mutant displays a pale-green phenotype and has chloroplasts with poorly developed grana stacks. oup.comnih.gov The gene responsible for this phenotype was identified as At5g18660, which encodes the this compound 8-vinyl reductase (DVR). oup.comnih.gov The mutation is a single nucleotide substitution that creates a nonsense codon, leading to a non-functional protein. oup.comnih.gov Complementation of the mutant with the wild-type gene restores the normal phenotype, confirming the gene's function. nih.govoup.com

Similarly, in rice, the spontaneous mutant 824ys exhibits a yellow-green leaf phenotype, reduced chlorophyll levels, and arrested chloroplast development. nih.gov This mutant accumulates only divinyl chlorophyll a and b. nih.gov The mutation was mapped to the gene Os03g22780, the rice homolog of the Arabidopsis DVR gene. nih.gov The mutation is a nine-nucleotide deletion, resulting in the deletion of three amino acids in the encoded protein. nih.gov

In Chinese cabbage (Brassica rapa), two pale green mutants, pem1 and pem2, were generated through ethyl methanesulfonate (B1217627) mutagenesis. frontiersin.org These mutants also accumulate divinyl chlorophylls and a small amount of monovinyl chlorophylls, and they have lower photosynthetic pigment content and net photosynthetic rates. frontiersin.org The mutations were traced to the BrDVR gene, a homolog of the Arabidopsis DVR gene, with each mutant having a different single nucleotide substitution leading to an amino acid change. frontiersin.org

Mutations in genes other than DVR also impact the pathway. In the green sulfur bacterium Chlorobium tepidum, insertional inactivation of the gene CT1063 (renamed bciA), a homolog of the plant DVR gene, resulted in a mutant that synthesizes chlorophylls with a C-8 vinyl group, confirming its role as a C-8 divinyl reductase. nih.gov In contrast, a mutation in another gene, bchJ, which was also thought to be a vinyl reductase, did not prevent the reduction of the C-8 vinyl group but led to the secretion of large amounts of 3,8-divinyl-protochlorophyllide a and a reduced content of bacteriochlorophyll (B101401) c. nih.gov This suggests that BchJ may be involved in substrate channeling or regulation rather than catalysis. nih.gov

Table 2: Phenotypes of Mutants in the this compound Pathway

| Mutant | Organism | Gene Affected | Phenotype | Accumulated Intermediate(s) |

|---|---|---|---|---|

| pcb2 | Arabidopsis thaliana | AT5G18660 (DVR) | Pale-green leaves, reduced chlorophyll b, lack of grana stacks. oup.comnih.gov | Divinyl chlorophylls. oup.comnih.gov |

| 824ys | Oryza sativa | Os03g22780 (OsDVR) | Yellow-green leaves, reduced chlorophyll, arrested chloroplast development. nih.gov | Divinyl chlorophyll a and b. nih.gov |

| pem1/pem2 | Brassica rapa | BrDVR | Pale-green leaves, lower photosynthetic pigments and rates. frontiersin.org | Divinyl chlorophylls and some monovinyl chlorophylls. frontiersin.org |

| CT1063 mutant | Chlorobium tepidum | bciA (DVR homolog) | Synthesizes chlorophylls with a C-8 vinyl group. nih.gov | Chlorophylls with C-8 vinyl group. nih.gov |

| bchJ mutant | Chlorobium tepidum | bchJ | Reduced bacteriochlorophyll c content. nih.gov | Secretes 3,8-divinyl-protochlorophyllide a. nih.gov |

Gene Expression Profiling and Systems Biology Approaches for this compound Pathways

Gene expression profiling and systems biology approaches provide a global view of the regulation of the this compound pathway and its integration with other cellular processes. These methods allow for the simultaneous analysis of the expression of numerous genes under different conditions, revealing co-regulated gene clusters and potential regulatory networks.

Transcriptome analysis of a chlorophyll b-deficient mutant (ch11) in rice revealed differential expression of genes related to photosynthesis, chlorophyll biosynthesis, and degradation. mdpi.com In this mutant, the gene encoding protochlorophyllide reductase (POR) was downregulated, which likely contributes to the reduction in chlorophyll accumulation. mdpi.com

In the marine diatom Phaeodactylum tricornutum, gene expression profiling under high light stress showed the regulation patterns of genes in the hypothesized chlorophyll a biosynthesis pathway. plos.org This provides insights into how these organisms acclimate to changing light environments by modulating the expression of genes involved in pigment synthesis.

In carnation (Dianthus caryophyllus), microarray analysis of petals with different colors revealed distinct expression patterns for chlorophyll biosynthesis genes. plos.org In non-green petals, genes encoding the Mg-chelatase subunits (CHLH and CHLI) showed extremely low expression, suggesting that the activity of this enzyme is a key regulatory point for chlorophyll biosynthesis in these tissues. plos.org In contrast, genes like DVR were constitutively expressed across different tissues. plos.org

Analysis of the stigma development in Carya cathayensis using transcriptome profiling identified numerous genes involved in chlorophyll metabolism. frontiersin.org Time-series analysis revealed clusters of co-expressed genes, with some clusters being enriched for genes in porphyrin and chlorophyll metabolism, indicating a coordinated regulation of these pathways during development. frontiersin.org

Protein-Protein Interactions Governing this compound Enzyme Function and Pathway Coordination

Protein-protein interactions are fundamental to the regulation and coordination of the this compound pathway. These interactions can modulate enzyme activity, facilitate substrate channeling, and assemble multi-enzyme complexes, thereby enhancing the efficiency and control of the metabolic flux.

The Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase is a prime example of a multi-protein complex. In plants, it is thought to be composed of subunits including CHL27 and LCAA, and molecular studies have confirmed a direct interaction between these two proteins. koreabreedjournal.org

The iron-sulfur cluster biosynthesis protein SUFB has been shown to be required for chlorophyll synthesis. soton.ac.uk Mutants with reduced SUFB expression accumulate Mg-protoporphyrin IX monomethyl ester, suggesting an impairment of the Mg-proto MME cyclase activity. soton.ac.uk This indicates that the proper assembly and function of the Fe-S cluster in one of the cyclase subunits is essential for its activity, highlighting an indirect but critical protein interaction for the pathway.

The enzyme glutamyl-tRNA reductase (GluTR) is a focal point for regulatory protein interactions. The FLU protein interacts with GluTR to inhibit its activity in a feedback mechanism that prevents the overproduction of ALA and its downstream products. oup.com Another protein, the GluTR-binding protein (GBP), is thought to anchor a portion of GluTR to the thylakoid membrane, potentially directing ALA synthesis towards heme production. oup.com

The activity of Mg-chelatase is also modulated by protein interactions. The regulatory protein GUN4 interacts with the CHLH subunit of Mg-chelatase, stimulating its activity. nih.gov Furthermore, interactions between thioredoxin and several enzymes in the pathway, including a subunit of Mg-chelatase (CHLI), have been predicted, suggesting a role for redox regulation through protein-protein interactions. oup.com

In the green sulfur bacterium Chlorobium tepidum, the protein BchJ, while not a vinyl reductase itself, is thought to play a role in substrate channeling or regulation of chlorophyll biosynthesis, likely through interactions with other enzymes in the pathway. nih.gov

Comparative Biochemistry and Evolutionary Context of Divinyl Protochlorophyllide Systems

Distribution and Accumulation of Divinyl Protochlorophyllide (B1199321) Across Photosynthetic Lineages

The presence and accumulation of divinyl protochlorophyllide and its derivatives vary significantly among different photosynthetic organisms, reflecting diverse evolutionary strategies for light harvesting.

In most higher plants and green algae, the primary fate of this compound is its conversion to monovinyl derivatives. nih.gov This conversion is catalyzed by the enzyme 3,8-divinyl protochlorophyllide a 8-vinyl reductase (DVR). nih.govgenome.jp Consequently, these organisms predominantly accumulate monovinyl chlorophylls (B1240455) a and b. nih.gov However, the accumulation of this compound can vary depending on the plant species, tissue type, and environmental conditions such as light. nih.govfrontiersin.org For instance, some plant species are classified as "dark monovinyl-light divinyl" (DMV-LDV), accumulating monovinyl protochlorophyllide in the dark and this compound during the day. frontiersin.orgoup.com In contrast, others, like Arabidopsis, are considered "dark divinyl-light divinyl" (DDV-LDV) because they primarily accumulate this compound regardless of light conditions. frontiersin.org

Mutations in the DVR gene can lead to the exclusive accumulation of divinyl chlorophylls, as observed in mutants of Arabidopsis thaliana and rice (Oryza sativa). nih.govnih.govresearchgate.net These mutants often exhibit a pale green phenotype and altered chloroplast structure, highlighting the importance of the monovinyl pathway in most terrestrial plants. researchgate.netnih.gov The first discovery of divinyl chlorophylls in mature plants was in a mutant of Zea mays. csic.es Recently, the co-occurrence of divinyl chlorophyll (B73375) a and chlorophyll a was reported for the first time in a eukaryotic microalga, the dinoflagellate Alexandrium ostenfeldii. csic.es This finding suggests that the capacity to produce divinyl chlorophylls is not entirely lost in all algal lineages.

The distribution of this compound metabolism is particularly diverse in cyanobacteria. While many cyanobacteria synthesize monovinyl chlorophyll a, some, most notably the marine cyanobacterium Prochlorococcus marinus, utilize divinyl chlorophylls a and b as their primary photosynthetic pigments. nih.govpnas.orgresearchgate.net Genome analyses have revealed that Prochlorococcus lacks the DVR gene, explaining its accumulation of divinyl chlorophylls. nih.govpnas.org This adaptation is thought to be advantageous in the deep ocean, as the altered spectral properties of divinyl chlorophylls allow for more efficient absorption of the blue light that penetrates to these depths. nih.gov

In contrast, the closely related marine cyanobacterium Synechococcus possesses a DVR gene and synthesizes monovinyl chlorophyll a. nih.govpnas.org Some cyanobacteria, like Synechocystis sp. PCC6803, lack the typical plant-type DVR but still produce monovinyl chlorophyll a, indicating the existence of alternative vinyl reductase enzymes. nih.gov

In anoxygenic photosynthetic bacteria, the biosynthetic pathway also proceeds through this compound. nih.govresearchgate.net The formation of the characteristic isocyclic E-ring from Mg-protoporphyrin IX monomethyl ester to produce 3,8-divinyl protochlorophyllide a is a common step. nih.govpnas.orgnih.gov The subsequent reduction of the 8-vinyl group is catalyzed by different classes of vinyl reductases, such as BciA and BciB, which are distinct from the plant-type DVR. nih.gov The presence or absence of these reductases determines whether the final product is a monovinyl or divinyl bacteriochlorophyll (B101401). researchgate.net

This compound in Higher Plants and Algae

Species-Specific Differences in this compound Metabolic Flux and Pathway Dominance

The flow of metabolites through the chlorophyll biosynthetic pathway, including the conversion of this compound, exhibits significant species-specific variations. This metabolic flux is influenced by the expression and activity of key enzymes, particularly DVR.

The dominance of the divinyl pathway in Prochlorococcus is a clear example of a species-specific adaptation where the metabolic flux is entirely committed to the production of divinyl chlorophylls due to the evolutionary loss of the DVR enzyme. pnas.org This contrasts sharply with Synechococcus, which maintains the monovinyl pathway. pnas.org

The existence of a multi-branched chlorophyll biosynthetic pathway has been proposed, with parallel monovinyl and divinyl routes interconnected by the activity of DVR. frontiersin.org The dominance of one route over the other would therefore depend on the specific enzymatic machinery present in a given species.

Evolutionary Trajectories of this compound Synthesis and Subsequent Pigment Diversification

The evolution of the chlorophyll biosynthetic pathway, particularly the steps involving this compound, has been a driving force in the diversification of photosynthetic organisms.

The evolution of different types of divinyl reductases has played a pivotal role in the divergence of chlorophylls. nih.gov The presence or absence of a functional DVR gene is a primary determinant of whether an organism produces monovinyl or divinyl chlorophylls. nih.gov The loss of the DVR gene in the progenitor of Prochlorococcus is a key evolutionary event that led to its unique divinyl chlorophyll-based photosynthesis. nih.govpnas.org

Phylogenetic analyses suggest that different classes of DVRs have evolved independently. For instance, the DVR found in higher plants and green algae is distinct from the vinyl reductases found in some cyanobacteria and anoxygenic photosynthetic bacteria. nih.govoup.com The cyanobacterial 3,8-divinyl chlorophyllide reductase (DVR) from Synechocystis sp. PCC6803 has been shown to possess promiscuous activities, including the ability to act as a chlorophyll b reductase. oup.com This enzymatic promiscuity is thought to be a driving force in metabolic evolution, providing the raw material for the development of new biosynthetic pathways, such as the chlorophyll cycle in green plants. oup.com

The evolution of bacteriochlorophylls in anoxygenic phototrophs also involves the reduction of a divinyl intermediate, catalyzed by enzymes like BciA. nih.gov The complex phylogenetic distribution of these enzymes suggests that horizontal gene transfer may have played a role in the evolution of these pathways. mdpi.com

The acquisition of new photosynthetic pigments necessitates the adaptation of the protein complexes that bind them. The evolution of the divinyl chlorophyll-based photosystem in Prochlorococcus provides a compelling case study of this co-evolutionary process. pnas.org While the loss of the DVR gene explains the production of divinyl chlorophyll, the accommodation of this novel pigment within the photosystem reaction centers required changes in the associated proteins. pnas.orgnih.gov

Experimental studies have shown that cyanobacterial mutants engineered to accumulate divinyl chlorophyll are highly susceptible to photodamage under moderate light conditions. pnas.orgresearchgate.net This suggests that the native chlorophyll-binding proteins are not well-suited to the divinyl pigment. In Prochlorococcus, specific amino acid substitutions in the D1 protein of Photosystem II have been identified that confer tolerance to the presence of divinyl chlorophyll. pnas.orgnih.gov These substitutions, which are conserved in Prochlorococcus but not in monovinyl chlorophyll-producing organisms, appear to have been essential for the successful evolutionary transition to a divinyl chlorophyll-based photosystem. pnas.orgnih.gov This highlights the intricate interplay between the evolution of pigment biosynthesis and the adaptation of the protein scaffolds that utilize these pigments for photosynthesis. pnas.org

Advanced Research Methodologies for Investigating Divinyl Protochlorophyllide

Spectroscopic Characterization of Divinyl Protochlorophyllide (B1199321) and its Derivatives

Low-temperature spectroscopy is a critical tool for resolving the subtle spectral differences between chlorophyll (B73375) precursors. At 77 K, divinyl protochlorophyllide (DV-Pchlide) exhibits distinct absorbance and fluorescence characteristics compared to its monovinyl counterpart. Low-temperature absorbance measurements show that DV-Pchlide has a primary absorbance maximum in the red region of the spectrum at 630 nm, which is slightly red-shifted from the 629 nm peak of monovinyl protochlorophyllide (MV-Pchlide). nih.gov More significant differences are observed in the Soret region, where DV-Pchlide displays two major absorbance bands at 429 nm and 445 nm. nih.gov

Fluorescence spectroscopy at 77 K further distinguishes the two pigment forms. DV-Pchlide has a single fluorescence emission maximum at 632 nm. nih.gov The fluorescence excitation spectrum for this 632 nm emission band reveals maxima at 445 nm and 450 nm, with a characteristic shoulder at 457 nm. nih.gov This contrasts with the excitation spectrum of MV-Pchlide, highlighting the unique electronic properties of the divinyl species. nih.gov In etiolated plants, various forms of protochlorophyllide can be identified, with a long-wavelength form fluorescing at 656 nm, which is considered a large aggregate of the ternary complex involving protochlorophyllide oxidoreductase (POR), the Pchlide substrate, and NADPH. researchgate.net

Table 1: Low-Temperature (77 K) Spectroscopic Properties of this compound

| Spectroscopic Parameter | Wavelength (nm) |

| Absorbance Maximum (Red Region) | 630 |

| Absorbance Maxima (Soret Region) | 429, 445 |

| Fluorescence Emission Maximum | 632 |

| Fluorescence Excitation Maxima | 445, 450, 457 (shoulder) |

Data sourced from Heyes et al. (2006). nih.gov

Circular dichroism (CD) spectroscopy is an indispensable technique for the stereochemical analysis of chiral molecules like this compound. DV-Pchlide possesses a single asymmetric carbon atom at the 13²-position, leading to the existence of two enantiomers: (13²R)-DV-Pchlide-a and (13²S)-DV-Pchlide-a' (also denoted as DV-Pchlide-a'). nih.gov CD spectroscopy allows for the unambiguous characterization of the stereoisomeric configuration at this chiral center after the enantiomers have been separated. nih.govresearchgate.net

The CD spectra of the separated enantiomers are mirror images of each other, which confirms their enantiomeric relationship and allows for the assignment of the absolute configuration. researchgate.net For instance, natural protochlorophyllide a has been proven to have the 13²(R) configuration by comparing its CD spectrum with that of its known epimer, protochlorophyllide a'. researchgate.net This analytical approach is crucial for evaluating the optical purity of DV-Pchlide samples, as it has been revealed that DV-Pchlide extracted from some cultured purple photosynthetic bacterial mutants can be mostly racemized, consisting of a mixture of both enantiomers. nih.govresearchgate.net

Resonance excitation energy transfer (REET) studies provide insights into the spatial organization and interaction of chlorophyll precursors within the thylakoid membrane. Research has demonstrated the occurrence of REET from this compound to various chlorophyll-protein complexes. nih.gov This phenomenon is detected by observing specific excitation bands in the fluorescence spectra of chlorophyll-protein complexes that correspond to the absorption maxima of DV-Pchlide. researchgate.netnih.gov

These studies are typically conducted at low temperatures (77 K) to minimize thermal noise and sharpen spectral features. nih.gov By inducing the accumulation of tetrapyrrole intermediates like DV-Pchlide in plant tissues and then isolating the plastids, researchers can record fluorescence excitation spectra at emission maxima characteristic of different chlorophyll-protein complexes (e.g., ~686 nm, ~694 nm, and ~738 nm). nih.gov The appearance of well-defined excitation bands corresponding to DV-Pchlide in the difference spectra (treated minus control) serves as direct evidence of energy transfer. researchgate.netnih.gov Because REET is effective only over short distances (typically less than 100 Å), these findings suggest a close proximity between the sites of DV-Pchlide synthesis or accumulation and the assembling chlorophyll-protein complexes. nih.gov

Circular Dichroism Spectroscopy for Stereochemical Analysis

Chromatographic and High-Resolution Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of pigments in photosynthetic organisms, including this compound. plos.org Reversed-phase HPLC methods, often utilizing C8 or C18 columns, are widely employed to separate complex mixtures of chlorophylls (B1240455) and their precursors. springernature.comportlandpress.comresearchgate.net These methods allow for the effective separation of monovinyl and divinyl forms of protochlorophyllide. springernature.com

For instance, a method using a C30 reverse phase column with isocratic elution has been developed for both analytical and preparative scale purification of DV-Pchlide. researchgate.net The purity of the fractions obtained via HPLC is subsequently verified using spectroscopic methods. researchgate.net Furthermore, ultra-high performance liquid chromatography (UHPLC) has been adapted for pigment analysis, offering significantly reduced run times (e.g., under 7 minutes) compared to conventional HPLC while maintaining similar resolution. researchgate.net These chromatographic techniques are essential for quantifying DV-Pchlide in various biological samples, from phytoplankton extracts to greening plant tissues. plos.orgspringernature.com

To resolve and assess the purity of this compound enantiomers, chiral-phase HPLC is the definitive method. nih.gov This specialized chromatographic technique enables the separation of the (13²R)-DV-Pchlide-a and (13²S)-DV-Pchlide-a' stereoisomers. nih.govresearchgate.net The development of effective chiral stationary phases (CSPs) is critical for achieving this resolution. rsc.org

A notable finding from these studies is that the elution order of DV-Pchlide enantiomers can be the reverse of that for monovinyl protochlorophyllide enantiomers under the same HPLC conditions. nih.govresearchgate.net Specifically, while (13²R)-Pchlide-a elutes more slowly than (13²S)-Pchlide-a', the elution order is inverted for the divinyl analogues. nih.gov This technique is not only crucial for preparative separation of the enantiomers for further study but also serves as a powerful analytical tool to determine the optical purity of DV-Pchlide samples from various biological sources. nih.govresearchgate.net

Table 2: Elution Order of Protochlorophyllide Enantiomers in Chiral-Phase HPLC

| Compound | Enantiomer | Relative Elution |

| Monovinyl Protochlorophyllide-a | (13²S)-Pchlide-a' | Faster |

| Monovinyl Protochlorophyllide-a | (13²R)-Pchlide-a | Slower |

| This compound-a | (13²S)-DV-Pchlide-a' | Slower |

| This compound-a | (13²R)-DV-Pchlide-a | Faster |

Data sourced from Shiozaki et al. (2023). nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

In Vitro Reconstitution Systems and Enzymatic Assay Development

The development of in vitro reconstitution systems has been pivotal for dissecting the enzymatic steps in the biosynthesis of chlorophylls, including the reactions involving this compound. nih.govscispace.com These systems allow researchers to study individual enzymes and their activities in a controlled environment, free from the complexities of the cellular milieu.

One of the key enzymes studied using these systems is the Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase, which catalyzes the formation of the isocyclic fifth ring of chlorophylls, leading to the synthesis of this compound a. sjtu.edu.cnigem.org Researchers have successfully reconstituted this enzyme system, which often requires multiple components, including a catalytic subunit (AcsF) and, in some organisms, auxiliary subunits. sjtu.edu.cn For instance, the cyclase system from Rhodobacter capsulatus was resolved into supernatant and pellet fractions, with both being essential for activity. nih.gov The reconstitution of the O2-dependent cyclase from Rubrivivax gelatinosus was achieved using a three-part electron transfer system comprising NADPH, ferredoxin (Fd), and Fd:NADP+ reductase (FNR). sjtu.edu.cn

Enzymatic assays are crucial for quantifying the activity of these reconstituted enzymes. For divinyl reductase (DVR), the enzyme responsible for converting the 8-vinyl group to an ethyl group, assays have been developed using recombinant proteins and various divinyl substrates. nih.govnih.gov These assays typically involve incubating the purified enzyme with the divinyl substrate, such as divinyl chlorophyllide a, and then analyzing the products using High-Performance Liquid Chromatography (HPLC). nih.govrhea-db.org The activity of light-dependent protochlorophyllide oxidoreductase (LPOR) has also been characterized through in vitro assays, examining its kinetics with both monovinyl and divinyl substrates. plos.orgacs.orgoup.com

Table 1: Examples of In Vitro Reconstituted Enzyme Systems for Studying this compound and Related Molecules

| Enzyme System | Organism | Key Components | Substrate(s) | Product(s) | Analytical Method |

|---|---|---|---|---|---|

| Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase | Rhodobacter capsulatus | Supernatant and pellet fractions | Mg-protoporphyrin IX, Mg-protoporphyrin IX monomethyl ester | This compound a | Spectrophotometry, HPLC |

| O2-dependent cyclase (AcsF) | Rubrivivax gelatinosus | AcsF, NADPH, Ferredoxin, Fd:NADP+ reductase | Mg-protoporphyrin IX monomethyl ester | This compound a | Mass spectrometry |

| Divinyl Reductase (DVR) | Arabidopsis thaliana, Rice, Maize, Cucumber | Recombinant DVR protein | Divinyl chlorophyllide a, this compound a | Monovinyl chlorophyllide a, Monovinyl protochlorophyllide a | HPLC |

| Light-dependent Protochlorophyllide Oxidoreductase (LPOR) | Arabidopsis thaliana | Recombinant PORA, PORB, PORC proteins, NADPH | Protochlorophyllide a | Chlorophyllide a | Fluorescence Spectroscopy |

Structural Biology Approaches for this compound Interacting Enzymes

Understanding the three-dimensional structures of enzymes that interact with this compound is essential for elucidating their catalytic mechanisms. A variety of structural biology techniques have been employed to gain insights into these enzyme-substrate complexes.

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structures of proteins and their complexes. These methods have provided invaluable information about the architecture of enzymes involved in the chlorophyll biosynthetic pathway.

The crystal structure of the light-independent protochlorophyllide reductase (DPOR), a nitrogenase-like enzyme, has been solved, revealing a close evolutionary relationship between the mechanisms of nitrogen fixation and chlorophyll synthesis in the dark. repec.org The structure of the NB-protein component of DPOR from Rhodobacter capsulatus has provided insights into the potential chemical mechanism for the reduction of the C17=C18 double bond of protochlorophyllide. nih.gov Similarly, crystal structures of the light-dependent protochlorophyllide oxidoreductase (LPOR) from cyanobacteria have defined the enzyme's core fold, the NADPH interaction network, and the residues forming the substrate cavity. pnas.orgnih.gov

Cryo-EM has been instrumental in determining the structures of large protein complexes, such as the photosystem I (PSI) and light-harvesting complexes (LHCs), in near-native states. biorxiv.orgacs.orgoup.com For example, the cryo-EM structure of the light-harvesting complex II (LHCII) from the marine green alga Codium fragile was determined at a resolution of 2.78 Å, revealing details of pigment binding. nih.gov A recent high-resolution cryo-EM structure of LPOR in its active conformation has challenged previous assumptions about pigment binding and the catalytic process. nih.govrsc.org

Table 2: Structural Studies of Enzymes Interacting with Protochlorophyllide

| Enzyme | Organism | Method | Resolution | Key Findings |

|---|---|---|---|---|

| Light-independent Protochlorophyllide Reductase (DPOR) NB-protein | Rhodobacter capsulatus | X-ray Crystallography | 2.3 Å | Overall structure is similar to nitrogenase MoFe protein; suggests a unique trans-specific reduction mechanism. nih.gov |

| Light-dependent Protochlorophyllide Oxidoreductase (LPOR) | Synechocystis sp. PCC 6803 and Thermosynechococcus elongatus | X-ray Crystallography | N/A | Defined the LPOR core fold, LPOR–NADPH interaction network, and substrate cavity. pnas.orgnih.gov |

| Light-Harvesting Complex II (SCP) | Codium fragile | Cryo-EM | 2.78 Å | Revealed a trimeric structure with unique pigment composition responsible for blue-green light absorption. nih.gov |

| Light-Dependent Protochlorophyllide Oxidoreductase (LPOR) | N/A | Cryo-EM | High-resolution | Provided a new view of pigment binding and the catalytic process, challenging previous models. nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein dynamics and the interactions between proteins and their ligands in solution. NMR has been widely used to investigate various aspects of chlorophylls and their biosynthetic precursors. uni-muenchen.deismar.org

In the context of chlorophyll biosynthesis, NMR has been crucial for elucidating biosynthetic pathways. nih.govnih.gov For instance, 13C-NMR spectroscopy was used to demonstrate the predominance of the C5 pathway for chlorophyll biosynthesis in higher plants. nih.gov An early NMR study helped to determine the stereochemistry of the reduction of protochlorophyllide to chlorophyllide. rsc.org The technique provides information on the chemical environment of individual atoms, allowing researchers to track the transformation of substrates into products and to identify the specific atoms involved in the reaction. uni-muenchen.deresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of Reaction Mechanisms

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the reaction mechanisms of enzymes at an atomic level. These methods complement experimental data by providing dynamic views of enzyme-substrate interactions.

Several computational studies have focused on the light-dependent protochlorophyllide oxidoreductase (LPOR). nih.govbiorxiv.orgufp.pt Molecular docking and MD simulations have been used to predict the binding mode of protochlorophyllide within the active site of LPOR. biorxiv.org Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to explore the catalytic mechanism, including the roles of specific amino acid residues and the transfer of hydrides and protons during the reaction. nih.govbiorxiv.org These computational approaches have helped to refine our understanding of how LPOR utilizes light energy to drive the reduction of protochlorophyllide. pnas.org

Isotopic Labeling and Metabolite Tracing for Pathway Elucidation

Isotopic labeling, coupled with mass spectrometry or NMR spectroscopy, is a powerful strategy for tracing the flow of atoms through metabolic pathways. This approach has been instrumental in elucidating the biosynthetic route to chlorophylls. washington.eduresearchgate.netnih.govnih.gov

By feeding organisms with precursors labeled with stable isotopes such as 13C, 15N, or 18O, researchers can track the incorporation of these isotopes into chlorophyll and its intermediates. washington.eduresearchgate.netnih.gov For example, 15N-labeling experiments have been used to determine the rates of chlorophyll synthesis and degradation. researchgate.net The use of H₂¹⁸O and ¹⁸O₂ has helped to identify the origin of oxygen atoms in chlorophyll molecules, revealing that the oxygen atom in the C3¹-formyl group of chlorophyll d is derived from molecular oxygen. nih.gov Similarly, isotopic labeling studies have shown that chlorophyll a is the precursor to chlorophyll f. nih.gov

Metabolite tracing experiments, often combined with transcriptomics and other omics approaches, provide a comprehensive view of metabolic networks. frontiersin.orgoup.com By analyzing the changes in the levels of various metabolites, including chlorophyll precursors, under different conditions, researchers can identify key regulatory points in the biosynthetic pathway. frontiersin.orgportlandpress.com These integrated analyses are crucial for understanding how chlorophyll biosynthesis is coordinated with other cellular processes. oup.com

Q & A

Q. What is the role of divinyl protochlorophyllide in chlorophyll biosynthesis pathways?

this compound (DV-PChlide) is a critical intermediate in chlorophyll biosynthesis. It serves as the substrate for 3,8-divinyl protochlorophyllide a 8-vinyl reductase (DVR), which reduces the C-8 vinyl group to an ethyl group, forming monovinyl protochlorophyllide (MV-PChlide) essential for monovinyl chlorophyll synthesis . This step is conserved across angiosperms, algae, and photosynthetic bacteria, with DVR activity linked to enhanced photosynthetic efficiency .

Q. How can this compound be detected and quantified in plant tissues?

- Spectrofluorometry : DV-PChlide exhibits distinct fluorescence properties (e.g., emission at 630–674 nm) compared to MV-PChlide. Low-temperature (77 K) fluorescence excitation spectra (443 nm for DV-PChlide vs. 437 nm for MV-PChlide) enable differentiation .

- HPLC : Reverse-phase chromatography separates DV-PChlide and MV-PChlide based on polarity, with retention times validated against standards from etiolated tissues or algal mutants .

- Chemical Derivatization : Oxidation of chlorophyllide derivatives to protochlorophyllide analogs confirms structural assignments .

Q. What experimental methodologies are used to study the enzymatic activity of DVR?

- Recombinant Enzyme Assays : Heterologous expression of DVR (e.g., bciB in E. coli) followed by in vitro assays with DV-PChlide, NADPH/ferredoxin, and spectroscopic monitoring of MV-PChlide production .

- Mutant Analysis : Knockout strains (e.g., Arabidopsis dvr mutants) accumulate DV-PChlide, enabling phenotypic and biochemical comparisons .

- Isotopic Labeling : Tracing C-glutamate incorporation into DV-PChlide intermediates in cell-free systems .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in DVR substrate specificity across species?

- Comparative Enzymology : Purify DVR isoforms from divergent species (e.g., cyanobacteria vs. angiosperms) and test activity against synthetic DV-PChlide analogs .

- Structural Studies : Use X-ray crystallography or cryo-EM to compare active-site architectures of BciA (ferredoxin-independent) and BciB (ferredoxin-dependent) reductases .

- Genetic Complementation : Introduce bciA/bciB homologs into DVR-deficient mutants (e.g., Rhodobacter capsulatus) to assess functional rescue .

Q. What strategies address discrepancies in reported DV-PChlide accumulation under abiotic stress?

- Multi-Omics Integration : Pair transcriptomics (DVR expression) with metabolomics (DV-PChlide/MV-PChlide ratios) in stress-treated Lonicera japonica or barley .

- Enzyme Kinetics : Measure DVR activity in stressed vs. control chloroplasts under varying NADPH/ferredoxin concentrations .

- Inhibitor Studies : Use a,α'-dipyridyl to block ferrochelatase, inducing porphyrin accumulation, and assess feedback regulation on DV-PChlide synthesis .

Q. How does the evolutionary divergence of DVR enzymes impact chlorophyll biosynthesis in non-model organisms?

- Phylogenetic Analysis : Cluster DVR homologs (e.g., bciA in marine cyanobacteria vs. bciB in freshwater species) to trace horizontal gene transfer events .

- Functional Redundancy : Study organisms like Acaryochloris marina, which retain both BciA and BciB to ensure 8-vinyl reduction under iron-limited conditions .

- Adaptive Significance : Link DVR isoform prevalence to environmental factors (e.g., light intensity, iron availability) using ecological genomics .

Q. What methodologies differentiate light-dependent and light-independent protochlorophyllide reduction pathways?

- Dark/Light Incubation : Compare DV-PChlide conversion in angiosperms (light-dependent POR) vs. gymnosperms/algae (light-independent DPOR) using H-labeled substrates .

- Gene Silencing : Use RNAi to suppress POR (light-dependent) or ChlL/ChlN (light-independent) in Chlamydomonas and monitor DV-PChlide accumulation .

- Spectroscopic Mutants : Analyze Scenedesmus obliquus mutants lacking POR activity to isolate light-independent intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.